molecular formula C13H20O7S B14687941 4-Methylbenzene-1-sulfonic acid--2-(2-hydroxyethoxy)ethyl acetate (1/1) CAS No. 26923-87-5

4-Methylbenzene-1-sulfonic acid--2-(2-hydroxyethoxy)ethyl acetate (1/1)

Cat. No.: B14687941
CAS No.: 26923-87-5
M. Wt: 320.36 g/mol
InChI Key: NNOWXOYONAQLLX-UHFFFAOYSA-N
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Description

4-Methylbenzene-1-sulfonic acid--2-(2-hydroxyethoxy)ethyl acetate (1/1) is a useful research compound. Its molecular formula is C13H20O7S and its molecular weight is 320.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methylbenzene-1-sulfonic acid--2-(2-hydroxyethoxy)ethyl acetate (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylbenzene-1-sulfonic acid--2-(2-hydroxyethoxy)ethyl acetate (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethoxy)ethyl acetate;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under basic conditions[][1].

    Hydrolysis: The ester linkage can be hydrolyzed in the presence of acids or bases to yield the corresponding alcohol and acid[][1].

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions typically occur under basic conditions using bases like sodium hydroxide or potassium carbonate[][1].

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide[][1].

Major Products

    Substitution Reactions: The major products are the substituted derivatives of 2-(2-Hydroxyethoxy)ethyl acetate[][1].

    Hydrolysis: The major products are diethylene glycol and 4-methylbenzenesulfonic acid[][1].

Scientific Research Applications

2-(2-Hydroxyethoxy)ethyl acetate;4-methylbenzenesulfonic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various esters and ethers[][1].

    Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function[][1].

    Medicine: It is used in the development of drug delivery systems and as a precursor in the synthesis of pharmaceutical intermediates[][1].

    Industry: The compound is used in the production of surfactants, emulsifiers, and other specialty chemicals[][1].

Comparison with Similar Compounds

Similar Compounds

    Diethylene glycol mono-p-toluenesulfonate: Similar in structure but lacks the acetate group[][1].

    Polyethylene glycol methyl ether tosylate: Contains a polyethylene glycol chain instead of the diethylene glycol chain[][1].

    Tetraethylene glycol p-toluenesulfonate: Contains a longer glycol chain, leading to different physical and chemical properties[][1].

Properties

CAS No.

26923-87-5

Molecular Formula

C13H20O7S

Molecular Weight

320.36 g/mol

IUPAC Name

2-(2-hydroxyethoxy)ethyl acetate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C6H12O4/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(8)10-5-4-9-3-2-7/h2-5H,1H3,(H,8,9,10);7H,2-5H2,1H3

InChI Key

NNOWXOYONAQLLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(=O)OCCOCCO

Origin of Product

United States

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